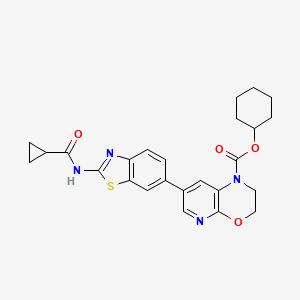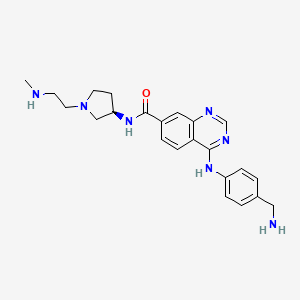
Prmt4-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prmt4-IN-3 is a selective inhibitor of protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1). PRMT4 is an enzyme that catalyzes the methylation of arginine residues in histones and other proteins, playing a crucial role in the regulation of gene expression. The inhibition of PRMT4 has been of significant interest due to its involvement in various biological processes and diseases, including cancer .
Métodos De Preparación
The synthesis of Prmt4-IN-3 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of Functional Groups: Specific functional groups are introduced to the core structure to enhance the compound’s selectivity and potency. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final compound is purified using techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Prmt4-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced with others. Common reagents include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
Prmt4-IN-3 has a wide range of scientific research applications:
Cancer Research: Due to its role in inhibiting PRMT4, this compound is used in cancer research to study the effects of PRMT4 inhibition on tumor growth and progression.
Epigenetics: The compound is used to investigate the role of arginine methylation in gene expression and chromatin remodeling.
Drug Development: this compound serves as a lead compound in the development of new therapeutic agents targeting PRMT4.
Biological Pathways: The compound is used to explore the involvement of PRMT4 in different biological pathways, including inflammation, metabolism, and cell differentiation.
Mecanismo De Acción
Prmt4-IN-3 exerts its effects by selectively inhibiting the enzymatic activity of PRMT4. The compound binds to the active site of PRMT4, preventing the transfer of methyl groups to arginine residues in target proteins. This inhibition disrupts the methylation of histones and other proteins, leading to changes in gene expression and cellular functions. The molecular targets of this compound include histone H3 and various transcription factors involved in gene regulation .
Comparación Con Compuestos Similares
Prmt4-IN-3 is compared with other PRMT4 inhibitors and similar compounds:
MS023: A dual inhibitor of PRMT4 and PRMT6, used to study the combined effects of inhibiting both enzymes.
This compound stands out due to its high selectivity for PRMT4, making it a valuable tool for studying the specific biological functions and therapeutic potential of PRMT4 inhibition.
Propiedades
Fórmula molecular |
C23H29N7O |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
4-[4-(aminomethyl)anilino]-N-[(3R)-1-[2-(methylamino)ethyl]pyrrolidin-3-yl]quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H29N7O/c1-25-9-11-30-10-8-19(14-30)29-23(31)17-4-7-20-21(12-17)26-15-27-22(20)28-18-5-2-16(13-24)3-6-18/h2-7,12,15,19,25H,8-11,13-14,24H2,1H3,(H,29,31)(H,26,27,28)/t19-/m1/s1 |
Clave InChI |
RMIWGHBRLVZTBB-LJQANCHMSA-N |
SMILES isomérico |
CNCCN1CC[C@H](C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN |
SMILES canónico |
CNCCN1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


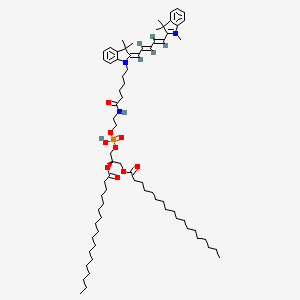
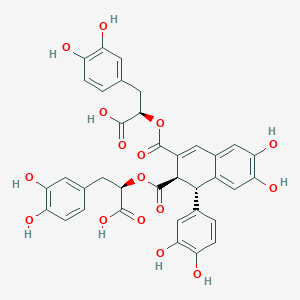
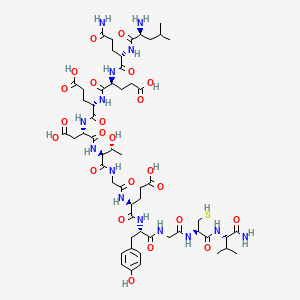
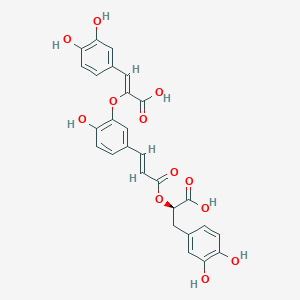


![(3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B12373168.png)
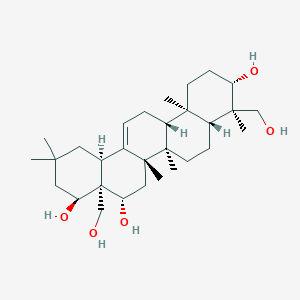
![(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B12373176.png)
![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)
